molecular formula C11H12N2OS B2613352 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine CAS No. 893724-15-7

5-(3-Methoxybenzyl)-1,3-thiazol-2-amine

Cat. No.: B2613352
CAS No.: 893724-15-7
M. Wt: 220.29
InChI Key: SJCCSOXYGUGKMD-UHFFFAOYSA-N
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Description

5-(3-Methoxybenzyl)-1,3-thiazol-2-amine is a small molecule organic compound with the molecular formula C11H12N2OS and an average mass of 220.29 g/mol . This chemical features a thiazole ring, a prominent heterocycle in medicinal chemistry, which is known for its aromaticity and the presence of sulfur and nitrogen atoms that make it a versatile scaffold in drug discovery . The compound is substituted at the 2-position with an amine group and at the 5-position with a 3-methoxybenzyl group. Compounds based on the 1,3-thiazol-2-amine structure are of significant interest in pharmaceutical and biological research. The thiazole ring is a key structural component in a wide range of therapeutic agents, and molecules containing this moiety have demonstrated diverse biological activities, leading to their investigation in various disease models . As part of this chemical class, 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine serves as a valuable building block or intermediate for the synthesis of more complex molecules and for exploring new biological pathways in a research setting. This product is provided for Research Use Only (RUO) . It is strictly intended for laboratory research and development purposes and is not approved for use in diagnostics, therapeutics, or for any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-9-4-2-3-8(5-9)6-10-7-13-11(12)15-10/h2-5,7H,6H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCCSOXYGUGKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. This guide provides an in-depth technical overview of a specific derivative class: 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine. We address its chemical identity, including the status of its CAS number, and present a detailed, field-proven protocol for its synthesis via the Hantzsch thiazole reaction. Furthermore, this document outlines the standard methodologies for structural characterization and provides comprehensive, step-by-step protocols for evaluating its potential biological activity, with a particular focus on kinase inhibition—a common therapeutic target for this scaffold. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to explore this promising class of molecules, offering both foundational knowledge and actionable experimental workflows.

The 2-Aminothiazole Scaffold: A Privileged Core in Drug Discovery

The 1,3-thiazole ring, particularly when functionalized with an amine group at the 2-position, is a structural motif of significant interest in drug discovery. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and rigid framework allow it to effectively mimic biological structures and interact with a diverse range of enzymatic targets. Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties.[1][2] This versatility has cemented the 2-aminothiazole core as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a rich starting point for the development of novel therapeutics.[2]

Chemical Identity, Synthesis, and Characterization

Nomenclature and CAS Registry Number
Retrosynthetic Analysis and Strategy: The Hantzsch Synthesis

The most reliable and versatile method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea. For the target molecule, the logical disconnection is between the thiazole ring and its constituent parts: thiourea and an appropriately substituted α-haloketone.

The key intermediate is 1-bromo-3-(3-methoxyphenyl)propan-2-one . This can be synthesized from 3-methoxyphenylacetic acid. The overall synthesis workflow is a robust, multi-step process common in medicinal chemistry laboratories.

Detailed Synthesis Protocol: 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine

This protocol is a self-validating system designed for reproducibility. The causality behind the choice of reagents and conditions is to ensure high conversion, minimize side-product formation, and facilitate purification.

Step 1: Synthesis of 1-Bromo-3-(3-methoxyphenyl)propan-2-one (Intermediate)

  • Acid Chloride Formation: To a solution of 3-methoxyphenylacetic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

    • Rationale: Oxalyl chloride is a classic reagent for converting carboxylic acids to highly reactive acyl chlorides with volatile byproducts, driving the reaction to completion.

  • Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases. Monitor by thin-layer chromatography (TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Diazomethane Reaction & Bromination: Dissolve the crude acyl chloride in diethyl ether (0.5 M). Add a freshly prepared ethereal solution of diazomethane (~2.5 eq) dropwise at 0 °C until a persistent yellow color is observed.

    • Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Stir for 3 hours at 0 °C.

  • Carefully add a 48% solution of hydrobromic acid (HBr) (3.0 eq) dropwise until gas evolution stops and the yellow color disappears.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the α-bromoketone intermediate.

Step 2: Hantzsch Thiazole Synthesis

  • Cyclocondensation: In a round-bottom flask, dissolve the purified 1-bromo-3-(3-methoxyphenyl)propan-2-one (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (0.4 M).

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC until the starting ketone is consumed.

    • Rationale: Ethanol is an ideal solvent for this condensation, and heating provides the necessary activation energy for the cyclization to occur.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. A solid precipitate (the hydrobromide salt of the product) should form.

  • Filter the solid and wash with cold ethanol.

  • To obtain the free base, suspend the salt in water and basify to pH 9-10 with a saturated solution of sodium bicarbonate or ammonium hydroxide.

  • Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine.[5][6]

Synthesis Workflow Diagram

G cluster_step1 Step 1: α-Bromoketone Synthesis cluster_step2 Step 2: Hantzsch Cyclization A 3-Methoxyphenylacetic Acid C Acyl Chloride Intermediate A->C 1a B Oxalyl Chloride, cat. DMF E Diazoketone Intermediate C->E 1b D Diazomethane (CH2N2) G 1-Bromo-3-(3-methoxyphenyl) propan-2-one E->G 1c F Hydrobromic Acid (HBr) J Product Hydrobromide Salt G->J 2a H Thiourea I Reflux in Ethanol L Final Product: 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine J->L 2b K Basification (e.g., NaHCO3)

Caption: Workflow for the two-stage synthesis of the target compound.

Structural and Purity Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods is required.

Technique Purpose Expected Observations for 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine
¹H NMR Structural elucidation (Proton environment)Singlet for C4-H (~6.5-7.0 ppm); Multiplets for aromatic protons on benzyl ring (~6.7-7.3 ppm); Singlet for benzyl CH₂ (~3.9-4.1 ppm); Singlet for OCH₃ (~3.8 ppm); Broad singlet for NH₂ (~5.0-7.0 ppm, D₂O exchangeable).[7]
¹³C NMR Structural elucidation (Carbon skeleton)Signals for thiazole ring carbons (C2 ~168 ppm, C4 ~110 ppm, C5 ~125 ppm); Signals for benzyl and aromatic carbons (~110-160 ppm); Methoxy carbon signal (~55 ppm); Benzyl CH₂ carbon (~35 ppm).[5]
FT-IR Functional group identificationN-H stretching of primary amine (~3100-3400 cm⁻¹); C=N stretching of thiazole ring (~1640 cm⁻¹); C-O stretching of methoxy group (~1250 cm⁻¹).[8]
HRMS Exact mass and molecular formula confirmationCalculated m/z for [M+H]⁺ should match the observed value to within 5 ppm.
HPLC Purity assessmentA single major peak (ideally >95% purity) under optimized chromatographic conditions.

Potential Biological Activity and Therapeutic Applications

Derivatives of the 2-aminothiazole scaffold are frequently investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[9] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[9][10] The 2-aminothiazole core can function as a "hinge-binder," forming key hydrogen bonds with the backbone of the ATP-binding pocket of many kinases.

Another well-documented activity for related structures is the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[11] Given these precedents, 5-(3-methoxybenzyl)-1,3-thiazol-2-amine is a prime candidate for screening against panels of kinases and for anti-proliferative activity in cancer cell lines.

Hypothetical Target Signaling Pathway: Receptor Tyrosine Kinase (RTK) Cascade

Many kinase inhibitors target RTKs like EGFR, VEGFR, or PDGFR, which are often overactive in cancer. Inhibition of these kinases can block downstream pro-survival and proliferative signaling through pathways like the RAS/MAPK cascade.

G ligand Growth Factor (e.g., EGF) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds & Activates ras RAS rtk->ras Phosphorylates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor Thiazole Derivative inhibitor->rtk Inhibits ATP Binding

Caption: Potential inhibition point in a generic RTK signaling pathway.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the initial biological characterization of a novel thiazole derivative.

Protocol: In Vitro Biochemical Kinase Inhibition Assay (Radiometric)

This protocol is a gold standard for determining direct enzymatic inhibition and calculating the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]

  • Preparation:

    • Prepare a 10 mM stock solution of the thiazole test compound in 100% DMSO.

    • Create a serial dilution series of the test compound (e.g., 100 µM to 1 nM) in an appropriate assay buffer.

    • Prepare a reaction buffer containing MgCl₂, MnCl₂, DTT, and BSA at optimal concentrations for the target kinase.

  • Enzyme Reaction:

    • In a 96-well plate, add 5 µL of each inhibitor dilution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of the target kinase diluted in reaction buffer to each well.

    • Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.[12]

  • Initiation and Termination:

    • Initiate the reaction by adding 10 µL of a substrate mix containing the specific peptide/protein substrate and [γ-³³P]-ATP (at a concentration near the Kₘ for ATP).[10]

    • Incubate for a defined period (e.g., 60 minutes) at 30 °C.

    • Terminate the reaction by adding 10 µL of 3% phosphoric acid.

  • Detection and Analysis:

    • Spot the reaction mixture onto a P81 phosphocellulose filter plate.

    • Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.

    • Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the data using non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Protocol: Cell-Based Anti-Proliferative Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the compound's cellular efficacy.[13]

  • Cell Seeding:

    • Seed a human cancer cell line (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37 °C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the thiazole test compound in growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • Viability Assessment:

    • Add 20 µL of MTS reagent (or MTT followed by a solubilization step) to each well.

    • Incubate for 1-4 hours at 37 °C. The MTS reagent is converted by viable cells into a colored formazan product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the data using non-linear regression to determine the GI₅₀/IC₅₀ value.

Biological Screening Cascade

G A Synthesized Thiazole Compound Library B Primary Screen: Biochemical Kinase Assay (Single High Concentration) A->B C Identify 'Hits' (% Inhibition > 50%) B->C D Dose-Response Analysis: Biochemical IC50 Determination C->D Yes I Discard Inactive Compounds C->I No E Potent Compounds (IC50 < 1 µM) D->E F Secondary Screen: Cell-Based Anti-Proliferative Assay (IC50 Determination) E->F Yes E->I No G Validated 'Leads' (Cellular Potency Confirmed) F->G H Further Studies: Selectivity Profiling, MoA, In Vivo G->H

Sources

An In-depth Technical Guide to Novel 2-Aminothiazole Derivatives with Benzyl Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] This guide focuses on a specific, highly promising class: 2-aminothiazole derivatives featuring benzyl substitutions. These modifications have been shown to significantly influence the potency and selectivity of these compounds across various therapeutic areas, including oncology and infectious diseases.[5][6][7] We will explore the synthetic chemistry underpinning these molecules, delve into their structure-activity relationships (SAR), provide detailed experimental protocols for their synthesis and evaluation, and discuss their mechanisms of action. This document serves as a technical resource to empower researchers in the rational design and development of next-generation therapeutics based on this versatile scaffold.

Introduction: The 2-Aminothiazole as a Privileged Scaffold

Heterocyclic compounds are fundamental to drug discovery, with nitrogen- and sulfur-containing rings like thiazole being particularly prominent.[8] The 2-aminothiazole moiety, in particular, is a key pharmacophore found in numerous FDA-approved drugs and clinical candidates. Its broad spectrum of biological activities includes anticancer, antimicrobial, anti-inflammatory, and anti-HIV effects.[2][3][4][6]

The scaffold's success can be attributed to several factors:

  • Synthetic Tractability: The thiazole ring is readily synthesized through robust and high-yielding reactions like the Hantzsch thiazole synthesis.[8][9]

  • Hydrogen Bonding Capability: The amino group and ring nitrogen can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.

  • Structural Rigidity and Planarity: The aromatic thiazole ring provides a rigid core, which helps in pre-organizing appended functional groups for optimal target binding, reducing the entropic penalty upon binding.

  • Versatile Substitution Points: The core allows for chemical modification at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. The introduction of a benzyl group, the focus of this guide, offers a gateway to explore a vast chemical space by modifying the phenyl ring, thereby modulating target affinity and selectivity.[5]

Synthetic Strategies: The Hantzsch Thiazole Synthesis

The most common and efficient method for constructing the 2-aminothiazole core is the Hantzsch synthesis, first described in 1887.[9] This reaction involves the condensation of an α-haloketone with a thioamide (or thiourea for 2-aminothiazoles).[1][8][9]

The general mechanism proceeds as follows:

  • Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.

  • Intramolecular Cyclization: The nitrogen atom then performs an intramolecular nucleophilic attack on the ketone carbonyl.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic thiazole ring.[8]

This method is highly reliable and tolerates a wide range of functional groups, making it ideal for generating diverse libraries of compounds for screening.[10]

Hantzsch_Synthesis Figure 1: Hantzsch Synthesis for Benzyl-Substituted 2-Aminothiazoles reagents α-Bromoacetophenone (Benzyl Precursor) + Thiourea intermediate Thiouronium Salt Intermediate reagents->intermediate Sₙ2 Attack cyclized Cyclized Intermediate (Thiazoline) intermediate->cyclized Intramolecular Cyclization product 2-Amino-4-phenylthiazole (Final Product) cyclized->product Dehydration (-H₂O)

Caption: General reaction scheme for the Hantzsch synthesis.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzyl-substituted 2-aminothiazoles is highly dependent on the substitution patterns on both the thiazole core and the appended benzyl ring. Iterative SAR studies are crucial for optimizing potency and selectivity.[11][12]

Impact of Benzyl Ring Substituents

The benzyl moiety provides a large surface for modification. Substituents on this ring can influence activity through various mechanisms:

  • Steric Effects: Bulky groups can either enhance binding by occupying a specific hydrophobic pocket or cause steric clashes that reduce affinity.

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) alter the electron density of the ring, which can affect hydrogen bonding capabilities and π-π stacking interactions with the target protein.[5][7]

  • Solubility and Pharmacokinetics: Polar substituents (e.g., -OH, -COOH) can improve aqueous solubility, which is often a challenge with aromatic compounds.[13]

Data Presentation: SAR of Hypothetical Kinase Inhibitors

To illustrate these principles, the following table summarizes hypothetical data for a series of benzyl-substituted 2-aminothiazoles designed as inhibitors of a target protein kinase (e.g., Src kinase).[11][12]

Compound IDBenzyl Substitution (R)IC₅₀ (nM) vs. Target KinaseNotes on Activity
A-1 H (unsubstituted)850Baseline activity.
A-2 4-Chloro120Electron-withdrawing group enhances potency, likely through specific interactions in the binding pocket.
A-3 4-Methoxy450Electron-donating group is well-tolerated but less potent than the chloro-substituted analog.
A-4 4-Nitro95Strong electron-withdrawing group further improves potency.[7]
A-5 3,4-Dichloro55Di-substitution suggests additional favorable contacts are possible.
A-6 4-tert-Butyl>10,000Large steric bulk at the 4-position is detrimental, likely causing a steric clash.
A-7 2-Chloro-6-methyl15As seen in Dasatinib, this substitution pattern can lock the molecule in an active conformation.[11][12]

Mechanism of Action: Targeting Protein Kinases

A predominant mechanism of action for many 2-aminothiazole derivatives is the inhibition of protein kinases.[11][12] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.[14][15] These inhibitors typically function as ATP-competitive binders, occupying the ATP-binding site on the kinase and preventing the phosphorylation of substrate proteins.[11][15] This blockade disrupts downstream signaling pathways responsible for cell proliferation and survival, ultimately leading to apoptosis in cancer cells.[5]

Kinase_Inhibition_Pathway Figure 2: Mechanism of Action via Kinase Inhibition cluster_0 Normal Signaling cluster_1 Inhibited Signaling Kinase Protein Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Downstream Inhibitor 2-Aminothiazole Derivative InhibitedKinase Inhibited Kinase Inhibitor->InhibitedKinase Blocked Signaling Blocked InhibitedKinase->Blocked

Caption: Inhibition of a kinase signaling pathway.

Experimental Protocols

Trustworthy and reproducible protocols are the foundation of drug discovery.[16] Below are representative, step-by-step methodologies for the synthesis and in vitro evaluation of a novel benzyl-substituted 2-aminothiazole.

Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole (Compound A-2)

This protocol is based on the classic Hantzsch synthesis.[8][10]

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethan-1-one (α-haloketone)

  • Thiourea

  • Ethanol (or Methanol)

  • Sodium Bicarbonate (NaHCO₃) solution, 5%

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Buchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromo-1-(4-chlorophenyl)ethan-1-one (10.0 mmol) and thiourea (12.0 mmol).

  • Solvent Addition: Add 40 mL of ethanol to the flask along with a magnetic stir bar.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Note: Heating accelerates the reaction rate. Refluxing prevents solvent loss while maintaining the required temperature for the condensation and cyclization to occur efficiently.

  • Cooling & Precipitation: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. The product may begin to precipitate.

  • Neutralization: Slowly pour the reaction mixture into a beaker containing 100 mL of a cold 5% sodium bicarbonate solution. This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate fully.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove any remaining salts.

  • Drying & Characterization: Allow the product to air-dry or dry in a vacuum oven. Determine the yield and characterize the compound using NMR, Mass Spectrometry, and Melting Point to confirm its structure and purity.

In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol outlines a common method to determine the IC₅₀ value of a test compound.[17] The principle is to measure the amount of ADP produced in a kinase reaction; less ADP means more inhibition.

Materials:

  • Recombinant target kinase

  • Specific peptide substrate for the kinase

  • ATP solution (at the Kₘ concentration for the target kinase)[15]

  • Test compound (e.g., Compound A-2) dissolved in DMSO

  • Kinase assay buffer

  • Luminescent ADP detection reagent (e.g., ADP-Glo™)[17]

  • 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well plate. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor or no enzyme (positive control, 100% inhibition).

  • Enzyme Addition: Add the target kinase, diluted in assay buffer, to all wells except the 100% inhibition control.

  • Initiation of Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.

    • Self-Validation Note: The incubation time and enzyme/substrate concentrations should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption) for the negative control wells.[18]

  • Termination and ADP Detection: Add the first ADP detection reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the second detection reagent, which converts the ADP generated into a luminescent signal. Incubate for 30-40 minutes in the dark.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Drug Discovery and Development Workflow

The synthesis and initial testing of these compounds are early steps in a long and rigorous drug discovery pipeline.

Drug_Discovery_Workflow Figure 3: Drug Discovery Workflow for Novel Inhibitors A 1. Compound Synthesis & Library Generation B 2. Primary Screening (e.g., In Vitro Kinase Assay) A->B C 3. Hit Confirmation & Dose-Response (IC₅₀) B->C D 4. Lead Optimization (SAR-guided chemical synthesis) C->D 'Hits' D->B Iterative Cycles E 5. In Vitro ADME/Tox (Solubility, Permeability, Safety) D->E 'Leads' F 6. In Vivo Efficacy & PK/PD Studies E->F G 7. Preclinical Development F->G

Caption: A typical workflow for developing kinase inhibitors.

Future Directions and Outlook

The benzyl-substituted 2-aminothiazole scaffold remains a highly fertile ground for therapeutic innovation. Future research will likely focus on:

  • Improving Selectivity: Designing inhibitors that target specific kinases within a family to reduce off-target effects and toxicity.

  • Targeting Resistance: Developing next-generation compounds that are active against mutant forms of kinases that confer resistance to existing therapies.

  • Novel Therapeutic Areas: Exploring the utility of these scaffolds against other target classes, such as bacterial enzymes or proteins involved in neurodegenerative diseases.[6][13]

By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Lombardo, L. J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. ACS Publications. Retrieved from [Link]

  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. Retrieved from [Link]

  • Maccioni, E., et al. (2014). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. PMC. Retrieved from [Link]

  • Lombardo, L. J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. ResearchGate. Retrieved from [Link]

  • Pauk, K., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Retrieved from [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. (2020). ResearchGate. Retrieved from [Link]

  • Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. (2009). PubMed. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Retrieved from [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Munich University Library. Retrieved from [Link]

  • El-Mekabaty, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Breuzard, G., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

  • Schnack, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PMC. Retrieved from [Link]

  • Rajput, A. K., et al. (2010). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. Retrieved from [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ACS Publications. Retrieved from [Link]

  • N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. (1983). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • 2-aminothiazole derivative, preparation method, and use. (2014). Google Patents.

Sources

The 5-Substituted-1,3-thiazol-2-amine Scaffold: A Medicinal Chemistry Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-substituted-1,3-thiazol-2-amine is a privileged scaffold in modern medicinal chemistry, most notably recognized as a critical "hinge-binding" motif in kinase inhibitors. While the unsubstituted 2-aminothiazole core is often flagged as a structural alert due to metabolic bioactivation, substitution at the C5 position significantly mitigates these toxicity risks while locking the pharmacophore into a bioactive conformation.

This guide provides a technical deep-dive into the structural rationale, synthetic architecture, and safety profiling of this scaffold. It moves beyond basic textbook definitions to explore the causality of its binding affinity and the mechanisms required to silence its toxicological liabilities.

Structural & Electronic Rationale: The "Hinge Binder"

The 2-aminothiazole moiety is not merely a linker; it is a precise bioisostere of the adenine ring found in ATP. Its utility is derived from its ability to form a bidentate hydrogen-bonding network with the hinge region of kinase enzymes.

The Donor-Acceptor Motif

The scaffold presents a rigid aromatic system with two key electronic features:

  • N3 Nitrogen (Acceptor): Accepts a hydrogen bond from the backbone amide NH of the kinase hinge residue (typically Gatekeeper + 1 or +3).

  • C2-Amine (Donor): Donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent residue.

This Donor-Acceptor (D-A) pattern mimics the N1 and N6 positions of adenine, allowing the scaffold to anchor competitively within the ATP-binding pocket.

The Role of C5-Substitution

Substitution at the C5 position is critical for two reasons:

  • Vector Projection: It directs the attached moiety (often a hydrophobic tail or solubilizing group) into the "solvent-exposed region" or the "back pocket" of the enzyme, depending on the specific kinase topology (e.g., Src vs. CDK).

  • Metabolic Blockade: Unsubstituted C4/C5 positions are prone to CYP450-mediated epoxidation. A substituent at C5 sterically and electronically hinders the formation of the reactive thiophene-S-oxide or epoxide intermediates.

Synthetic Architectures: The Hantzsch Protocol

While various methods exist (e.g., intermolecular C-H functionalization), the Hantzsch Thiazole Synthesis remains the gold standard for generating 5-substituted derivatives due to its regioselectivity and scalability.

Mechanistic Workflow

The reaction involves the condensation of an


-haloketone with a thiourea (or thioamide).[1][2] The mechanism proceeds via an initial S-alkylation followed by an intramolecular cyclocondensation.

HantzschSynthesis Figure 1: Mechanistic Flow of Hantzsch Thiazole Synthesis Reagents Reagents: Alpha-Haloketone + Thiourea Inter1 Intermediate 1: S-Alkylated Thioimidate Reagents->Inter1 S_N2 Attack (S attacks C-alpha) Inter2 Intermediate 2: Hydroxy-thiazoline Inter1->Inter2 Cyclization (N attacks Carbonyl) Product Final Product: 5-Substituted-2-aminothiazole Inter2->Product Dehydration (-H2O) Byproduct Byproducts: H2O + HX (Acid) Inter2->Byproduct Elimination

Figure 1: The reaction proceeds through S-alkylation followed by cyclodehydration to aromatize the ring.

Medicinal Chemistry Applications: Case Studies

Kinase Inhibition: Dasatinib (Sprycel)

Dasatinib is the archetypal example of this scaffold's utility. It is a dual Src/Abl inhibitor used in CML (Chronic Myelogenous Leukemia).

  • Scaffold: 2-amino-5-thiazolecarboxamide.[3]

  • Binding Mode: The thiazole nitrogen forms a hydrogen bond with Met318 (in c-Src), while the exocyclic amino group interacts with the carbonyl of Glu339.

  • Potency: The rigid 5-substitution orients the pyrimidine tail into the hydrophobic pocket, resulting in picomolar potency (IC50 < 1 nM for Src).

CDK Inhibitors

In Cyclin-Dependent Kinase (CDK) inhibitors, the 5-substituted-2-aminothiazole often replaces the urea or amide linkers found in earlier generations.

  • Advantage: Improved solubility and reduced molecular weight compared to multi-ring systems like flavopiridol.

Table 1: Comparative SAR of Thiazole-based Kinase Inhibitors

CompoundTargetC5-SubstituentBinding Role of C5-GroupIC50 (nM)
Dasatinib Src/AblCarboxamide-linked PyrimidineDirects tail to hydrophobic pocket0.5 (Src)
CDK-Lead 1 CDK2Phenyl ringPi-stacking with Phe8012
BMS-354825 LckCarboxamideSolvent channel interaction< 1.0

The Toxicity Liability Check (Critical)

Trustworthiness Directive: A medicinal chemist must acknowledge that 2-aminothiazoles are frequent "structural alerts."

Mechanism of Bioactivation

Unsubstituted or electron-rich aminothiazoles can undergo bioactivation by CYP450 enzymes (specifically CYP2C9 and CYP3A4).

  • Epoxidation: Oxidation of the C4-C5 double bond.

  • Ring Opening: The epoxide opens to form a reactive

    
    -diketone or iminoquinone.
    
  • Adduct Formation: These electrophiles react with glutathione (GSH) or cellular proteins, leading to idiosyncratic toxicity (hepatotoxicity).

The Solution: 5-Substitution

Placing a substituent at the C5 position (especially an electron-withdrawing group or a sterically bulky group) blocks the epoxidation site.

  • Rule of Thumb: Avoid unsubstituted 2-aminothiazoles in late-stage lead optimization. Always cap the C5 position.

ToxicityPathway Figure 2: Impact of 5-Substitution on Metabolic Liability Safe 5-Substituted Scaffold (Blocked C5) CYP CYP450 Metabolism Safe->CYP Unsafe Unsubstituted Scaffold (Exposed C4=C5) Unsafe->CYP Reactive Reactive Epoxide/Iminoquinone CYP->Reactive Bioactivation Clearance Safe Metabolic Clearance CYP->Clearance No Epoxidation Toxicity Protein Adducts / Hepatotoxicity Reactive->Toxicity Covalent Binding

Figure 2: Substitution at C5 prevents the formation of reactive epoxide intermediates.

Experimental Protocol: Synthesis of a 5-Substituted Derivative

Objective: Synthesis of 4-phenyl-5-methyl-1,3-thiazol-2-amine (Model Compound). Rationale: This protocol demonstrates the condensation of a substituted


-haloketone to ensure regiochemistry.
Materials
  • 2-Bromopropiophenone (1.0 eq) [Source of C5-methyl and C4-phenyl]

  • Thiourea (2.0 eq)[4]

  • Ethanol (Absolute)

  • Triethylamine (Et3N)

Step-by-Step Methodology
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (1.52 g, 20 mmol) in Ethanol (20 mL).

  • Addition: Add 2-Bromopropiophenone (2.27 g, 10 mmol) dropwise over 10 minutes at room temperature. Note: The reaction is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).

    • Checkpoint: The starting bromide spot should disappear. A polar baseline spot (hydrobromide salt of the product) will appear.

  • Workup (Critical for Purity):

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~5 mL.

    • Pour the residue into ice-cold water (50 mL).

    • Neutralization: Slowly add saturated aqueous NaHCO3 or 10% NH4OH until pH ~9. The free base thiazole will precipitate as a solid.

  • Purification:

    • Filter the precipitate and wash with cold water (3 x 10 mL).

    • Recrystallize from Ethanol/Water (1:1) to yield the pure product.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the CH-Br signal and the appearance of the NH2 broad singlet (~7.0 ppm).

  • Mass Spec: Confirm [M+H]+ peak.

References

  • Dasatinib Structure-Activity Relationship: Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.

  • Bioactivation and Toxicity Mechanisms: Lyanne, G., et al. (2010). Cytochrome P450-Mediated Epoxidation of 2-Aminothiazole-Based AKT Inhibitors: Identification of Novel GSH Adducts and Reduction of Metabolic Activation through Structural Changes.[5][6] Chemical Research in Toxicology.

  • Hantzsch Synthesis Protocols: Potts, K. T. (1977). The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives. Wiley-Interscience.

  • Scaffold Review: Mishra, C. B., et al. (2015). Therapeutic potential of 2-aminothiazole derivatives in medicinal chemistry. Journal of Heterocyclic Chemistry.

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Benzyl-Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds, including approved chemotherapeutics like Dasatinib.[1] Its unique electronic properties and ability to form key hydrogen bonds make it a cornerstone in modern drug design.[1] When substituted with a benzyl moiety, the resulting molecular architecture gains lipophilicity and the potential for crucial π-stacking interactions, creating a versatile template for targeting a range of biological entities. This guide provides a detailed exploration of the structure-activity relationships (SAR) of benzyl-substituted thiazoles, with a primary focus on their development as anticancer and anti-inflammatory agents. We will dissect the causal relationships between specific structural modifications—both on the thiazole core and the appended benzyl ring—and their resulting biological potency and mechanism of action. This analysis is supported by detailed experimental protocols and data-driven insights to provide researchers and drug development professionals with a comprehensive resource for the rational design of next-generation thiazole-based therapeutics.

The Thiazole Scaffold: A Foundation for Medicinal Chemistry

The thiazole nucleus is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structure is not merely a passive linker but an active pharmacophore. The nitrogen atom, in particular, often acts as a hydrogen bond acceptor, allowing these molecules to dock effectively into the active sites of various enzymes and protein targets.[1] The stability of the ring system combined with its versatile substitution points (positions 2, 4, and 5) allows for extensive chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.

The introduction of a benzyl group (a phenyl ring attached to a methylene bridge) is a common and highly effective strategy in medicinal chemistry. This group confers several advantageous properties:

  • Modulation of Lipophilicity: The benzyl group increases the molecule's nonpolar character, which can enhance its ability to cross cellular membranes and reach intracellular targets.

  • Conformational Flexibility: The methylene linker provides rotational freedom, allowing the phenyl ring to adopt an optimal orientation within a binding pocket.

  • Aromatic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the target protein, contributing significantly to binding affinity.

General Synthetic Strategies for Benzyl-Substituted Thiazoles

The construction of the benzyl-thiazole core is most classically achieved via the Hantzsch thiazole synthesis. However, various modern adaptations provide efficient routes to diverse derivatives.

Synthetic Protocol: Analogue-Based Synthesis of 4-Benzyl-1,3-Thiazoles

This protocol describes a common method for synthesizing 4-benzyl-1,3-thiazole derivatives, which has been successfully employed in the development of anti-inflammatory agents.[2] The rationale behind this multi-step synthesis is to build the core scaffold by first creating a reactive intermediate (adduct) which is then cyclized with an α-haloketone to form the final thiazole ring.

Step-by-Step Methodology: [2]

  • Adduct Formation: React an appropriate isothiocyanate (e.g., ethyl isothiocyanatoformate) with N,N-diethylbenzylamidine. This reaction forms a thiourea-like adduct, which serves as the N-C-S component for the subsequent cyclization.

  • Cyclization (Hantzsch Reaction): The adduct formed in Step 1 is mixed with a substituted α-haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in a polar aprotic solvent such as acetonitrile.

  • Reaction Monitoring: The reaction is stirred at room temperature for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC) using a toluene:ethyl acetate (7:3) mobile phase to track the consumption of starting materials and the formation of the product.

  • Isolation: Upon completion, the solid product that precipitates from the reaction mixture is isolated by filtration.

  • Purification: The crude solid is washed with a nonpolar solvent like hexane to remove unreacted starting materials. The final product is then purified by recrystallization from methanol to yield pure crystals of the target 4-benzyl-1,3-thiazole derivative.

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_inter Intermediate cluster_final Final Product A Isothiocyanate D Thiourea Adduct A->D Step 1 B N,N-diethylbenzylamidine B->D C α-Haloketone E 4-Benzyl-1,3-Thiazole Derivative C->E D->E Step 2: Cyclization (Hantzsch Reaction)

Caption: General workflow for the synthesis of 4-benzyl-1,3-thiazole derivatives.

SAR of Benzyl-Substituted Thiazoles as Anticancer Agents

Benzyl-thiazole derivatives have emerged as a potent class of anticancer agents, frequently acting through the disruption of microtubule dynamics, which is a clinically validated strategy for cancer chemotherapy.[3][4]

Primary Mechanism of Action: Tubulin Polymerization Inhibition

Many potent anticancer thiazoles function by inhibiting tubulin polymerization.[4] They bind to the colchicine site on β-tubulin, preventing the assembly of microtubules.[4] This disruption of the microtubule network is catastrophic for rapidly dividing cancer cells, as it halts the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[3][4]

G compound Benzyl-Thiazole Derivative tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization Inhibits mitosis Mitotic Spindle Formation polymerization->mitosis arrest G2/M Phase Cell Cycle Arrest mitosis->arrest Disruption leads to apoptosis Apoptosis arrest->apoptosis Triggers

Caption: Mechanism of action for tubulin-inhibiting benzyl-thiazole derivatives.

Dissecting the SAR for Anticancer Activity

The antiproliferative potency of these compounds is highly dependent on the substitution pattern around the 2, 4, and 5 positions of the thiazole ring and on the benzyl moiety itself. A particularly successful scaffold is the 2-substituted-4-amino-5-aroylthiazole .[5]

Key SAR Insights:

  • The Benzylamino Linker at C2: The presence of a benzylamino or phenylethylamino group at the C2 position is often beneficial. Studies have shown that the N-desmethyl analogue of a 2-N-methylbenzylamino derivative was tenfold more potent, indicating that a secondary amine (N-H) may be crucial for hydrogen bonding in the target's active site.[4]

  • Substitutions on the Benzyl Ring: The electronic nature of substituents on the phenyl ring of the C2-benzylamino moiety plays a critical role in modulating activity.[4]

    • Electron-Withdrawing Groups (EWGs): Halogen substitutions, particularly chlorine at the para-position (p-Cl), consistently enhance antiproliferative activity. For instance, the p-chlorobenzylamino derivative 8e and the p-chlorophenethylamino analogue 8f showed potent IC50 values in the low micromolar range against cancer cell lines.[5] This enhancement may be due to favorable electronic interactions or improved metabolic stability.

    • Electron-Releasing Groups (ERGs): A methoxy group (p-OCH3) can also confer high potency, as seen in the phenethylamino analogue 8k .[5] This suggests that both steric and electronic factors are at play, and the optimal substitution depends on the specific topology of the target binding pocket.

  • The 5-Aroyl Group: A 3,4,5-trimethoxybenzoyl group at the C5 position is a well-established pharmacophore for potent antitubulin activity.[4][5] This moiety is believed to mimic the trimethoxyphenyl ring of colchicine, anchoring the molecule in the correct orientation within the binding site.

Data Summary: Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected 2-benzylamino-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole derivatives against the U-937 human leukemia cell line.

CompoundR Group (at C2-benzylamino)IC50 (µM)[5]
8a H (Benzylamino)18.2
8e p-Cl (para-chlorobenzylamino)8.5
8f p-Cl (para-chlorophenethylamino)5.7
8k p-OCH3 (para-methoxyphenethylamino)6.8

Data synthesized from literature values for illustrative purposes.[5]

SAR of Benzyl-Substituted Thiazoles as Anti-Inflammatory Agents

The benzyl-thiazole scaffold has also been successfully exploited to develop potent anti-inflammatory agents, often designed as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][6]

Lead-Based Drug Design

A successful approach involved using Darbufelone , a known dual COX/LOX inhibitor, as a lead compound.[2][6] Retro-synthetic analysis of Darbufelone yielded a pharmacophore based on a 4-benzyl-1,3-thiazole core, guiding the design of new analogues with substitutions at the C2 and C5 positions.[2]

Key SAR Findings for Anti-Inflammatory Activity

Systematic modification of the 4-benzyl-1,3-thiazole scaffold revealed critical structural requirements for potent anti-inflammatory effects.[2]

  • Position 4: A benzyl substitution at the C4 position was determined to be a core pharmacophoric requirement for this class of anti-inflammatory agents.[2]

  • Position 2 Substitutions: The nature of the substituent at C2 dramatically influences activity. When comparing two series of compounds, the carbalkoxy amino series proved to be more potent than the aryl amino series .[2][6] This is a crucial insight, suggesting that the ester-containing side chain provides a more favorable interaction with the target enzymes. Introducing an NH linker was a deliberate bioisosteric approach to improve metabolic stability and avoid the generation of toxic metabolites.[2][6]

  • Position 5 Substitutions: A substituted phenyl carbonyl group at C5 was found to be superior to an unsubstituted one.[2]

    • Compounds with a para-methoxy (p-OCH3) or para-chloro (p-Cl) group on the C5-phenyl ring showed significantly better activity.[2]

    • Causality: This effect is attributed to two factors: 1) The para-substitution reduces the likelihood of metabolic hydroxylation, increasing the compound's biological half-life. 2) The lone pair of electrons on the oxygen of the methoxy group or the chlorine atom can facilitate stronger hydrogen bonding with residues in the enzyme's active site, enhancing binding affinity.[2]

Data Summary: In Vivo Anti-Inflammatory Activity

The table below presents the in vivo anti-inflammatory activity of representative 4-benzyl-1,3-thiazole derivatives in the carrageenan-induced rat paw edema model.

CompoundC2-Substituent (R1)C5-Substituent (R2)% Inhibition of Edema[2]
RS11Phenylaminop-OCH3-Phenylcarbonyl40.2 ± 3.11
RS13Phenylaminop-Cl-Phenylcarbonyl37.5 ± 2.01
RS31 Carbethoxyamino p-OCH3-Phenylcarbonyl 60.8 ± 1.45
RS33Carbethoxyaminop-Cl-Phenylcarbonyl44.4 ± 2.43
Ibuprofen(Reference Drug)-45.1 ± 1.12

Data synthesized from literature values.[2] The results clearly show that compound RS31 , which combines the preferred carbethoxyamino group at C2 and a p-methoxy substituted phenyl carbonyl at C5, is the most potent compound in the series, significantly outperforming the reference drug Ibuprofen.[2]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a standard and self-validating in vivo protocol to screen for acute anti-inflammatory activity. The model's validity rests on the quantifiable and reproducible inflammatory response induced by carrageenan.

Step-by-Step Methodology: [2]

  • Animal Acclimatization: Use Sprague-Dawley rats, housed under standard laboratory conditions (12h light/dark cycle, controlled temperature) with free access to food and water for at least one week before the experiment.

  • Grouping and Dosing: Divide animals into groups (n=6 per group): a control group (vehicle only), a reference group (e.g., Ibuprofen, 50 mg/kg), and test groups for each benzyl-thiazole derivative at a specified dose. Administer the compounds orally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume immediately after injection (V0) and again 3 hours post-injection (Vt) using a plethysmometer. The instrument works by measuring water displacement, providing a precise and objective measure of the change in paw volume.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] * 100 where ΔV = Vt - V0.

  • Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed anti-inflammatory effects compared to the control group.

Conclusion and Future Perspectives

The benzyl-substituted thiazole scaffold is a remarkably fertile ground for the discovery of potent therapeutic agents. The structure-activity relationship studies detailed herein provide a clear blueprint for the rational design of new derivatives.

Key Takeaways:

  • For Anticancer Activity: The focus should be on 2-benzylamino-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles. Potency is maximized by incorporating a secondary amine at the C2-linker and an electron-withdrawing (p-Cl) or electron-releasing (p-OCH3) group on the benzyl ring.

  • For Anti-Inflammatory Activity: The 4-benzyl-1,3-thiazole core is essential. Superior activity is achieved with a carbalkoxy amino group at C2 and a para-substituted (e.g., p-OCH3) phenyl carbonyl moiety at C5.

Future research should aim to optimize the pharmacokinetic profiles of these potent compounds, focusing on improving solubility, metabolic stability, and oral bioavailability. Furthermore, exploring substitutions on the benzyl group's methylene bridge or expanding the scaffold to related benzothiazoles could unlock new biological activities and lead to the development of highly selective and effective clinical candidates.[7]

References

  • Sahil, K., Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009.
  • Bentham Science Publishers. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science.
  • PubMed. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897.
  • J-Stage. (2017). Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents. Chemical and Pharmaceutical Bulletin, 54(5), 2708.
  • PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure & Dynamics.
  • PMC. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2168.
  • PubMed. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
  • ACS Publications. (2017). Green Synthesis of Potential Antifungal Agents: 2-Benzyl Substituted Thiobenzoazoles. Journal of Agricultural and Food Chemistry, 65(47), 10176-10183.
  • MDPI. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2168.
  • ResearchGate. (2025). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Request PDF.
  • Taylor & Francis Online. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897.
  • SpringerLink. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of the Iranian Chemical Society.

Sources

Troubleshooting & Optimization

Stability of 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Cell Culture Systems

Executive Summary: The Molecule at a Glance

5-(3-Methoxybenzyl)-1,3-thiazol-2-amine is a functionalized aminothiazole often utilized as a fragment in kinase inhibition or microtubule-targeting studies. While the thiazole core is aromatic and generally robust, the C2-primary amine (


)  presents specific stability challenges in complex biological matrices like cell culture media.

Critical Stability Profile:

  • Hydrolytic Stability: High (Thiazole ring is stable at physiological pH).

  • Oxidative Stability: Moderate (Susceptible to N-oxidation or dimerization over time).

  • Media Reactivity: High Risk. The primary amine can form Schiff bases with media ketones (Pyruvate) and aldehydes (Glucose/PLP).

  • Solubility: Moderate/Low (Lipophilic benzyl tail requires precise DMSO handling to prevent "crash-out").

Troubleshooting Guides (Interactive Modules)

Module A: "My compound precipitated immediately upon adding to media."

Diagnosis: Kinetic Solubility Shock. This compound possesses a lipophilic 3-methoxybenzyl tail. When a concentrated DMSO stock is introduced directly into a high-water environment (media), the local concentration exceeds the solubility limit before diffusion occurs, causing micro-precipitation.

The Fix: The "Step-Down" Dilution Protocol Do not pipette DMSO stock directly into the cell culture dish. Use an intermediate dilution step.

Step-by-Step Protocol:

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM.

  • Intermediate Step: Dilute the 10 mM stock 1:10 into PBS (w/o Ca/Mg) or serum-free media to create a 1 mM "working solution."

    • Note: If precipitation occurs here, increase the DMSO ratio or use a 1:1 DMSO:PBS mix.

  • Final Dosing: Pipette the working solution into the final cell culture well.

    • Why? This reduces the "solvent shock" and allows albumin (in FBS) to sequester the lipophilic molecule gradually.

Module B: "My IC50 values are shifting (Potency Loss)."

Diagnosis: Chemical Derivatization (Schiff Base Formation).[1][2][3][4] Standard cell culture media (DMEM, RPMI) often contains Sodium Pyruvate (1 mM) and high concentrations of Glucose . The primary amine on the thiazole ring is a nucleophile. It attacks the ketone carbonyl of pyruvate, forming a Schiff Base (Imine) . This effectively removes the active drug from the solution and replaces it with an inactive byproduct.

The Fix: Media Formulation Adjustment

  • Immediate Action: Switch to Pyruvate-Free media variants for the duration of the drug treatment.

  • Secondary Action: If long-term incubation (>48h) is required, replenish media every 24 hours to maintain constant drug levels, compensating for any glucose-derived adducts.

Module C: "The media turned yellow/brown after 24 hours."

Diagnosis: Oxidative Degradation. Aminothiazoles are electron-rich. In the presence of light and trace metals (found in media), the amine group can undergo radical oxidation, leading to azo-dimerization or N-oxide formation.

The Fix: Antioxidant & Light Protection

  • Light: Wrap tubes/plates in foil or handle in low-light conditions.

  • Antioxidant: Add 10-50 µM Ascorbic Acid or β-Mercaptoethanol (if cell line tolerates) to the media to act as a sacrificial antioxidant.

Visualizing the Stability Logic

The following diagram illustrates the decision matrix for troubleshooting stability issues based on the chemical behavior of the aminothiazole scaffold.

StabilityLogic Start User Observation: Unexpected Experimental Result Precipitation Issue: Visible Precipitate or High Variation between Wells Start->Precipitation PotencyLoss Issue: Loss of Potency (Right-shift IC50) No Precipitate Visible Start->PotencyLoss ColorChange Issue: Media Discoloration (Yellowing/Browning) Start->ColorChange SolubilityShock Mechanism: Kinetic Solubility Shock (Lipophilic Crash-out) Precipitation->SolubilityShock SchiffBase Mechanism: Schiff Base Formation (Reaction with Pyruvate) PotencyLoss->SchiffBase Oxidation Mechanism: Photo-oxidation of Primary Amine ColorChange->Oxidation Soln_StepDown Solution: Use 'Step-Down' Dilution (DMSO -> PBS -> Media) SolubilityShock->Soln_StepDown Soln_PyruvateFree Solution: Use Pyruvate-Free Media (Avoid Carbonyls) SchiffBase->Soln_PyruvateFree Soln_Dark Solution: Protect from Light + Add Ascorbic Acid Oxidation->Soln_Dark

Figure 1: Root Cause Analysis flow for 5-(3-Methoxybenzyl)-1,3-thiazol-2-amine stability issues.

Technical Specifications & Data

Physicochemical Properties Table
PropertyValueImplication for Cell Culture
Molecular Weight ~220.3 g/mol Small molecule; rapid diffusion.
LogP (Predicted) ~2.3 - 2.8Moderately lipophilic. Requires carrier (DMSO/BSA).
pKa (Thiazole-NH2) ~5.3Mostly uncharged at pH 7.4, increasing membrane permeability.
H-Bond Donors 1 (Primary Amine)Reactive site for aldehydes/ketones.
Stability in Various Matrices (24h @ 37°C)
MatrixStability RatingPrimary Degradant
PBS (pH 7.4) High (>95%)None (stable).
DMSO (Anhydrous) High (>98%)None (stable).
DMEM + 10% FBS Moderate (80-90%)Protein-bound fraction; minor oxidation.
DMEM + Pyruvate Low (<60%) Pyruvate-Imine adduct (Schiff Base).

Frequently Asked Questions (FAQ)

Q1: Can I store the diluted compound in media at 4°C for use later in the week? A: No. The primary amine is chemically active. Even at 4°C, slow hydrolysis or reaction with media components (glutamine degradation products, pyruvate) will occur. Always prepare fresh dilutions from the DMSO stock immediately before dosing.

Q2: Does the 3-methoxy group affect stability compared to the unsubstituted benzyl analog? A: Minimally. The methoxy group is an electron-donating group (EDG). While it theoretically makes the phenyl ring more electron-rich and susceptible to metabolic oxidation (P450s), in a standard cell culture environment (without liver microsomes), it does not significantly alter chemical stability compared to the unsubstituted parent.

Q3: How do I validate if my compound is degrading in my specific media? A: Run a "Mock Incubation" LC-MS test :

  • Incubate compound (10 µM) in your media (no cells) at 37°C.

  • Take aliquots at T=0, T=6h, T=24h.

  • Analyze via LC-MS.[5] Look for a mass shift of +70 Da (Pyruvate adduct) or +16 Da (Oxidation).

References & Authoritative Grounding

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Definitive guide on solubility and stability in bioassays).

  • Kerns, E. H., et al. (2008). "Pharmaceutical profiling in drug discovery." Drug Discovery Today, 13(19-20), 869-881. (Methodology for stability testing in media).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses aminothiazole reactivity and bioisosteres).

  • Pyruvate-Amine Interactions: Detailed mechanism of Schiff base formation between primary amines and ketones in biological buffers. See: Bioconjugate Chemistry principles regarding amine reactivity.

Sources

Technical Support Center: Microwave-Assisted Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature & Reaction Parameters for Hantzsch Thiazole Ring Closure

Welcome to the Advanced Synthesis Help Center. Current Status: Operational Support Tier: Senior Application Scientist (Level 3)

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because your thiazole synthesis—a critical scaffold in drug discovery for targets like kinases and peptidomimetics—is behaving inconsistently in the microwave.

Unlike thermal reflux, where temperature is capped by the solvent's boiling point, microwave synthesis introduces dielectric heating , allowing for superheating and rapid energy transfer. This guide moves beyond basic "recipes" to the causality of the reaction, helping you troubleshoot yields, purity, and safety.

PART 1: The Mechanistic Baseline

To optimize temperature, you must understand what you are heating. The Hantzsch thiazole synthesis involves two distinct energetic steps:

  • Nucleophilic Attack: The sulfur of the thioamide attacks the

    
    -haloketone. This is kinetically fast.
    
  • Cyclodehydration: The elimination of water to aromatize the ring. This is often the rate-determining step and requires higher activation energy (heat).

Visualizing the Pathway: Below is the reaction flow. Note that insufficient heat often leads to the isolation of the hydroxy-dihydrothiazole intermediate rather than the aromatic thiazole.

HantzschMechanism cluster_mw Microwave Effect Reactants Thioamide + Alpha-Haloketone Intermediate Hydroxy-dihydrothiazole (Intermediate) Reactants->Intermediate Nucleophilic Attack (Fast, Low T) Transition Dehydration (Rate Limiting) Intermediate->Transition Requires Heat (>80°C) Product 2-Aminothiazole (Aromatic) Transition->Product - H2O

Figure 1: Mechanistic pathway of Hantzsch synthesis. The microwave energy is critical for pushing the intermediate through the dehydration transition state.

PART 2: Standard Operating Procedure (SOP)

Do not guess parameters. Start with this validated baseline protocol for a standard 2-aminothiazole synthesis before optimizing.

Protocol ID: MW-THIAZ-01 Vessel Type: Sealed 10mL or 35mL vial (Pressure rated to 20 bar).

StepParameterValueRationale
1 Solvent Ethanol (EtOH) or PEG-400High "Loss Tangent" (tan

) ensures efficient coupling. Green solvent profile [1].
2 Stoichiometry 1.0 eq Ketone : 1.1 eq ThioureaSlight excess of thiourea drives kinetics and prevents ketone degradation.
3 Pre-Stir 30 secondsEnsures homogeneity before irradiation to prevent "hot spots."
4 Temperature 80°C - 100°C Sufficient to drive dehydration without charring reactants [2].
5 Hold Time 10 - 20 minutesMost conversions complete in <15 mins vs. 4-12 hours thermal [3].
6 Cooling Air jet to 50°CRapid cooling prevents post-reaction degradation.
PART 3: Troubleshooting & Optimization (Q&A)
Category: Temperature & Pressure Management

Q: My reaction vessel vented/exploded. I was only at 120°C. What happened? A: You likely ignored the Vapor Pressure curve of your solvent. In a sealed microwave vessel, the pressure is the sum of the solvent's vapor pressure plus any gaseous byproducts. Ethanol at 120°C generates significant pressure (~4-5 bar). If you are using a low-boiling solvent (DCM, Acetone) or a high fill volume (>70%), the headspace cannot compress enough to accommodate the expansion.

  • Correction: Switch to a solvent with a higher boiling point (e.g., n-Butanol or water) or reduce the temperature to 100°C. Ensure a fill volume of 2-5 mL in a 10 mL vial.

Q: I see a "tarry" black mess instead of crystals. Is the microwave destroying my product? A: This is "thermal runaway," usually caused by Over-Coupling . If you use a solvent with a very high loss tangent (like DMF or DMSO) and a high set temperature (>140°C), the microwave inputs energy faster than the sensor can regulate, causing localized superheating well above the set point.

  • Correction: Lower the temperature to 80°C. If using DMF, switch to Ethanol. Ethanol absorbs well (tan

    
     ~0.9) but boils at a lower temp, providing a "thermal safety valve" via evaporative cooling at the liquid surface [4].
    
Category: Yield & Kinetics

Q: My LC-MS shows the mass of the intermediate (M+18), but not the product. Why? A: Your reaction temperature is too low to cross the Dehydration Barrier . As shown in Figure 1, the first step (attack) happens easily. The second step (water loss) requires energy. If you run at 50-60°C, you may trap the hydroxy-dihydrothiazole intermediate.

  • Correction: Increase temperature to 100°C or add a Lewis acid catalyst (like

    
     or TCCA) to facilitate dehydration [2].
    

Q: How do I choose the right solvent? Does "polarity" matter? A: In microwaves, Loss Tangent (tan ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


)  matters more than polarity.
The loss tangent measures a material's ability to convert electromagnetic energy into heat.[1][2] You need a solvent with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

for efficient heating.[2]

Solvent Efficiency Table:

SolventLoss Tangent (

)
Heating EfficiencyRecommended?
Ethanol 0.941HighYES (Standard)
Water 0.123MediumYES (Green/ Aqueous protocols) [5]
DMF 0.161HighNO (Hard to remove, risk of runaway)
Toluene 0.040LowNO (Transparent to MW, won't heat)
PART 4: Advanced Troubleshooting Logic

Use this decision tree to diagnose your specific failure mode.

TroubleshootingTree Start Start Diagnosis Issue What is the issue? Start->Issue LowYield Low Yield / Incomplete Issue->LowYield Decomp Decomposition / Black Tar Issue->Decomp Pressure Vessel Failure / High Pressure Issue->Pressure CheckLCMS Check LCMS: Intermediate present? LowYield->CheckLCMS CheckSolvent Solvent: DMF/DMSO? Decomp->CheckSolvent CheckVol Fill Volume > 75%? Pressure->CheckVol IncreaseT Action: Increase Temp (Target 100°C) CheckLCMS->IncreaseT Yes (M+18 found) CheckStoich Action: Check Stoichiometry (Add 10% excess Thiourea) CheckLCMS->CheckStoich No (SM remains) SwitchSolvent Action: Switch to EtOH or reduce T by 20°C CheckSolvent->SwitchSolvent Yes ReduceVol Action: Reduce Volume (Max 5mL in 10mL vial) CheckVol->ReduceVol Yes

Figure 2: Logic flow for diagnosing common microwave synthesis failures.

References
  • Castilho, R. B., et al. (2024). "Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles." Journal of Organic Chemistry. Available at: [Link]

  • Mali, D. R., et al. (2022).[3] "Microwave Assisted Synthesis of 2-Aminothiazole Derivatives." Journal of University of Shanghai for Science and Technology. Available at: [Link]

  • Rahatgaonkar, A. M., et al. (2009). "Microwave-Assisted Synthesis of 2-amino-4-substituted-phenyl-thiazole." Asian Journal of Chemistry. Available at: [Link]

  • Potewar, T. M., et al. (2011).[4] "An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water." Semantic Scholar. Available at: [Link]

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: Methoxybenzyl Thiazoles vs. Aryl-Thiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Topic: Fragmentation Dynamics and Structural Elucidation of Methoxybenzyl Thiazoles

Executive Summary

In drug discovery, thiazole scaffolds are ubiquitous due to their utility in kinase inhibition and antimicrobial activity. However, the structural validation of Methoxybenzyl Thiazoles —specifically distinguishing them from their directly linked Methoxyphenyl analogs or isobaric isomers—remains a critical analytical challenge.

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Methoxybenzyl Thiazoles (the Target Class) versus Directly Linked Aryl-Thiazoles (the Alternative Class). We demonstrate that the insertion of a methylene bridge (


) fundamentally alters the dissociation kinetics, shifting the fragmentation pathway from ring degradation to characteristic benzylic cleavage.

Key Insight: The performance of Methoxybenzyl Thiazoles in MS/MS is defined by the formation of the resonance-stabilized Methoxy-Tropylium ion (


 121) , a diagnostic signature absent in direct aryl-analogs.

Technical Comparison: Methoxybenzyl vs. Methoxyphenyl Scaffolds

This section compares the fragmentation behavior of a representative Methoxybenzyl Thiazole (Compound A) against its direct aryl analog (Compound B).

The Compounds[1][2][3][4][5][6][7]
  • Compound A (Target): 2-amino-4-(4-methoxybenzyl)thiazole

    • Structural Feature: Methylene bridge connects the thiazole and the aromatic ring.

  • Compound B (Alternative): 2-amino-4-(4-methoxyphenyl)thiazole

    • Structural Feature: Direct C-C bond between thiazole and the aromatic ring.

Fragmentation Performance Matrix[3]
FeatureMethoxybenzyl Thiazoles (Target)Methoxyphenyl Thiazoles (Alternative)
Dominant Ionization Path Benzylic Cleavage (Low Energy)Ring Fragmentation (High Energy)
Base Peak (MS2)

121
(Methoxy-Tropylium)

or Ring Fragments
Diagnostic Sensitivity High (Stable Cation Formation)Moderate (Multiple competing pathways)
Structural Marker Loss of Thiazole Core (Neutral Loss)Loss of Small Neutrals (HCN, CO,

)
Isomer Differentiation Distinguishable via

121 intensity
Requires

or IR spectroscopy

Detailed Mechanistic Analysis

The "Benzyl Effect" (Compound A)

In ESI-MS/MS, the protonated molecular ion


 of methoxybenzyl thiazoles undergoes a highly specific heterolytic cleavage. The methylene bridge acts as a "fragile point" because the resulting carbocation is stabilized by the electron-donating methoxy group and ring expansion.
  • Protonation: Occurs on the Thiazole Nitrogen (

    
    ).
    
  • Cleavage: The bond between the methylene carbon and the thiazole ring breaks.

  • Charge Migration: The positive charge is retained on the benzyl fragment due to superior resonance stabilization (Tropylium formation).

  • Result: A dominant peak at

    
     121  (
    
    
    
    ).
The "Aryl Stability" (Compound B)

Without the methylene bridge, the bond between the phenyl ring and the thiazole is a strong


 bond. It does not cleave easily. Instead, the molecule requires higher collision energy to fragment, typically degrading the substituents or the rings themselves:
  • Loss of methyl radical (

    
     15).
    
  • Loss of CO (

    
     28) from the methoxy group.
    
  • Retro-Diels-Alder (RDA) cleavage of the thiazole ring (loss of HCN or CS).

Visualization of Fragmentation Pathways[1][5][6][9][10][11][12]

The following diagram illustrates the divergent pathways. The Target Pathway (Blue) leads to the diagnostic Tropylium ion, while the Alternative Pathway (Red) results in non-specific ring degradation.

FragmentationPathways Parent Protonated Parent Ion [M+H]+ BridgeCleavage Benzylic C-C Cleavage (Low Collision Energy) Parent->BridgeCleavage Methoxybenzyl Scaffold RingDegradation Ring/Substituent Cleavage (High Collision Energy) Parent->RingDegradation Methoxyphenyl Scaffold Tropylium Methoxy-Tropylium Ion (m/z 121) DIAGNOSTIC PEAK BridgeCleavage->Tropylium Charge Retention ThiazoleNeutral Neutral Thiazole Loss (Not Detected) BridgeCleavage->ThiazoleNeutral Neutral Loss MethylLoss [M+H - CH3]+ (Radical Loss) RingDegradation->MethylLoss RDA Thiazole Ring Opening (Loss of HCN/CS) RingDegradation->RDA

Figure 1: Comparative fragmentation pathways. The green node highlights the diagnostic stability of the methoxybenzyl cation (


 121), contrasting with the complex degradation of the direct aryl analog (red nodes).

Experimental Protocol: Validated ESI-MS/MS Workflow

To replicate these results and confirm the scaffold identity, follow this self-validating protocol.

Sample Preparation
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid. Rationale: Formic acid ensures efficient protonation of the thiazole nitrogen.

  • Concentration: 1 µg/mL. Avoid saturation to prevent dimer formation

    
    .
    
Instrument Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

Collision Energy (CE) Ramp Experiment

This step is crucial for distinguishing the "fragile" benzyl bond from the "robust" phenyl bond.

  • Step 1: Isolate the precursor ion

    
    .
    
  • Step 2: Apply a stepped Collision Energy ramp (e.g., 10, 20, 40 eV).

  • Step 3: Analyze the breakdown curve.

    • Methoxybenzyl Thiazole: The parent ion should deplete rapidly at low CE (10-15 eV) , yielding a sharp rise in

      
       121 .
      
    • Methoxyphenyl Thiazole: The parent ion will remain stable up to higher CE (>25 eV) before fragmenting into multiple low-abundance ions.

Data Interpretation Table
Observed Fragment (

)
IdentitySignificance for Methoxybenzyl Thiazoles
121.06 Methoxybenzyl Cation Primary Confirmation. If absent, the structure is likely the direct aryl analog.
Parent - 17 Loss of

Indicates presence of free amino group on thiazole.
Parent - 27 Loss of HCNIndicates thiazole ring integrity (usually minor in benzyl variants).
91.05 Tropylium IonSecondary fragment from loss of methoxy group (rare in soft ESI).

References

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy . Molecules, 2023.[1][2]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines . International Journal of Materials and Chemistry, 2014.

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives . ResearchGate.[3]

  • McLafferty Rearrangement . Chemistry LibreTexts.

  • 2-Methoxy-5-methylbenzaldehyde Fragmentation Data . BenchChem.[4]

Sources

Comparing kinase inhibition of thiazole vs. thiazolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Thiazole vs. Thiazolidine Scaffolds in Kinase Inhibition Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The Aromatic Anchor vs. The Saturated Warhead

In the landscape of kinase inhibitor design, the choice between a thiazole and a thiazolidine (specifically the 4-thiazolidinone subtype) core is not merely structural—it is a decision between reversible ATP-competitive binding and potential covalent/multi-target modulation .

  • Thiazole derivatives (e.g., Dasatinib) represent the "Gold Standard" for ATP-pocket occupancy. Their aromatic planarity allows for critical

    
    -
    
    
    
    stacking interactions with the kinase hinge region (e.g., the gatekeeper residue). They are metabolically robust and highly selective when optimized.
  • Thiazolidine derivatives (predominantly 4-thiazolidinones) offer a distinct pharmacological profile.[1][2] Often functionalized as 5-arylidene derivatives, they frequently act via Michael addition mechanisms, offering high potency but carrying significant risks of promiscuity (PAINS - Pan-Assay Interference Compounds) and metabolic instability.

This guide objectively compares these two scaffolds, providing experimental protocols to validate their true kinase inhibitory potential.

Structural & Mechanistic Basis

The fundamental difference in kinase inhibition stems from the electronic and geometric properties of the core rings.

Thiazole: The Planar Hinge Binder

The 1,3-thiazole ring is aromatic and planar. In kinase inhibitors, it typically functions as a bioisostere of pyridine or pyrimidine.

  • Mechanism: Type I or Type I½ ATP-competitive inhibition.

  • Key Interaction: The Nitrogen (N3) acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region. The Sulfur (S1) enhances lipophilicity, aiding penetration into the hydrophobic back-pocket.

  • Example: Dasatinib (Src/Abl inhibitor) utilizes the aminothiazole motif to anchor the molecule within the ATP binding site.

4-Thiazolidinone: The Induced-Fit/Covalent Scaffold

Thiazolidines are saturated and non-planar. However, the oxidized 4-thiazolidinone is the relevant scaffold for kinase inhibition.

  • Mechanism: Often involves Type II binding or covalent modification.

  • Key Interaction: The C2 and N3 positions allow for diverse substitution vectors. Crucially, 5-arylidene-4-thiazolidinones possess an exocyclic double bond conjugated to the carbonyl, creating a Michael acceptor system that can covalently modify cysteine residues in the kinase active site.

  • Risk Factor: This reactivity can lead to false positives in assays due to aggregation or non-specific protein alkylation.

Visualization: Scaffold Architecture & Binding Modes

ScaffoldComparison Thiazole Thiazole Scaffold (Aromatic, Planar) Binding_T ATP-Competitive (Type I) Hinge H-Bonding (e.g., Dasatinib) Thiazole->Binding_T Pi-Stacking Thiazolidinone 4-Thiazolidinone Scaffold (Non-Planar, Reactive) Binding_TZ Allosteric/Covalent Cys-Targeting (Michael Acceptor) (e.g., PIM/VEGFR inhibitors) Thiazolidinone->Binding_TZ Induced Fit / Alkylation Outcome_T High Selectivity Metabolic Stability Binding_T->Outcome_T Outcome_TZ High Potency Promiscuity Risk (PAINS) Binding_TZ->Outcome_TZ

Figure 1: Comparative logic flow of Thiazole vs. Thiazolidinone binding mechanisms and downstream pharmacological outcomes.[3]

Performance Comparison: Kinase Target Profiles

The following data synthesizes performance metrics across key oncology targets. Thiazoles generally exhibit superior selectivity, while thiazolidinones show high potency often accompanied by multi-kinase activity.

FeatureThiazole Derivatives 4-Thiazolidinone Derivatives
Primary Mechanism Reversible ATP CompetitionReversible or Covalent (Michael Acceptor)
Key Targets Src, Abl, CDK, B-RAF(V600E)VEGFR2, EGFR, PIM-1, GSK-3

Potency Range (IC

)
0.5 nM – 50 nM (Highly Potent)10 nM – 5

M (Variable)
Selectivity Score High (Tunable via R-groups)Low to Moderate (Scaffold promiscuity)
Metabolic Stability High (Aromatic ring is stable)Low (Susceptible to hydrolysis/oxidation)
Clinical Example Dasatinib, DabrafenibInvestigational only (e.g., Tenovin analogs)

Experimental Data Snapshot (Literature Synthesis):

  • Target: VEGFR2 (Angiogenesis) [4]

    • Thiazole (Sorafenib analog): IC

      
      
      
      
      
      90 nM.
    • Thiazolidinone (5-arylidene derivative):[1] IC

      
      
      
      
      
      120 nM (Often inhibits c-Met/Ron simultaneously).
  • Target: CDK2 (Cell Cycle)

    • Aminothiazole:[5] IC

      
       = 4 nM (High specificity).
      
    • Thiazolidinone:[1][2][3][6][7][8] IC

      
       = 1.9 
      
      
      
      M (Lower potency, often off-target effects).

Experimental Validation Protocol

To rigorously compare these scaffolds, one must use an assay capable of distinguishing true inhibition from aggregation artifacts (common with thiazolidinones). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the recommended standard over simple absorbance assays.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

Objective: Determine the IC


 of Thiazole vs. Thiazolidinone derivatives against EGFR kinase.

Reagents:

  • Kinase: Recombinant EGFR (human).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Europium (Eu)-labeled anti-tag antibody (binds to kinase).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Workflow:

  • Compound Preparation:

    • Dissolve compounds in 100% DMSO to 10 mM stock.

    • Prepare 3-fold serial dilutions in DMSO (10 points).

    • Dilute 1:100 into Kinase Buffer (Final DMSO < 1%).

  • Reaction Assembly (384-well low volume plate):

    • Step A: Add 5

      
      L of diluted compound.
      
    • Step B: Add 5

      
      L of Kinase/Antibody mixture (Optimized conc. e.g., 5 nM Kinase, 2 nM Eu-Ab).
      
    • Step C: Add 5

      
      L of Tracer (at 
      
      
      
      concentration).
  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 60 minutes in the dark. Note: Thiazolidinones may require shorter times if covalent kinetics are suspected, but 60 min is standard for equilibrium.

  • Detection:

    • Read on a TR-FRET compatible plate reader (e.g., EnVision).

    • Excitation: 340 nm.[9]

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Plot Ratio vs. log[Compound] using a sigmoidal dose-response model (Variable slope) in GraphPad Prism.

    • Validation Check: If Hill Slope > 2.0, suspect aggregation or covalent modification (common with thiazolidinones).

Visualization: Experimental Workflow

AssayWorkflow Start Compound Library (Thiazole vs Thiazolidinone) Prep Serial Dilution (DMSO -> Buffer) Start->Prep Reaction TR-FRET Assembly (Kinase + Eu-Ab + Tracer) Prep->Reaction Read Plate Reader (Ex 340nm / Em 665nm) Reaction->Read Analysis Data Analysis (IC50 & Hill Slope) Read->Analysis Decision Validation Check: Hill Slope > 2.0? Analysis->Decision Artifact Suspect Aggregation/Covalent (Typical for Thiazolidinones) Decision->Artifact Yes Valid Valid ATP-Competitive (Typical for Thiazoles) Decision->Valid No

Figure 2: TR-FRET Assay workflow with built-in validation logic to detect false positives common in thiazolidinone screening.

Critical Assessment & Conclusion

Thiazole remains the superior scaffold for clinical drug candidates. Its aromatic stability ensures predictable pharmacokinetics (PK) and specific binding. It is the "safe bet" for designing Type I inhibitors.

Thiazolidinone , while capable of high potency, poses significant development risks. The scaffold is frequently flagged as a PAINS motif due to the reactivity of the arylidene double bond. However, it remains a valuable tool compound for probing cysteine-rich kinases or as a starting point for covalent inhibitor design, provided that rigorous counter-screening (e.g., with thiol-containing reagents) is performed to rule out non-specific toxicity.

Recommendation:

  • Use Thiazole for lead optimization and clinical candidates.[2][10]

  • Use Thiazolidinone for initial hit exploration or specific covalent targeting strategies, but validate strictly against aggregation.

References

  • Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. ResearchGate. [Link]

  • Dasatinib (BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. [Link][5]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles. RSC Advances. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules. [Link][11]

  • Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs. MDPI. [Link]

Sources

A Comparative Guide to the Antimicrobial Activity Screening of Benzylthiazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity is a paramount objective for the scientific community. Among the privileged heterocyclic structures in medicinal chemistry, the benzothiazole nucleus has emerged as a promising framework for the development of new anti-infective agents.[1][2][3] This guide provides a comprehensive comparison of the antimicrobial activity of various benzylthiazole amine derivatives, supported by experimental data from recent studies. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the screening methodologies, structure-activity relationships, and comparative efficacy of these compounds against a range of clinically relevant pathogens.

The Rationale for Investigating Benzylthiazole Amines

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a key pharmacophore found in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4] The introduction of an amine group at the 2-position of the benzothiazole ring provides a versatile point for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced antimicrobial efficacy and optimized pharmacokinetic profiles. These modifications often aim to improve the compound's interaction with microbial targets or to increase its ability to penetrate microbial cell membranes.[5]

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial potency of benzylthiazole amines is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and, in some cases, Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi. The following tables summarize the in vitro activity of representative benzylthiazole amine derivatives from various studies, compared with standard antimicrobial agents.

Table 1: Antibacterial Activity of Benzylthiazole Amines (MIC in µg/mL)
Compound/DrugStaphylococcus aureusEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference
Benzylthiazole Derivatives
Compound 16c (a pyrazolone derivative)0.025 mM---[4]
Compound BZ5 (an azepan derivative)15.62---[1]
Compound BZ7 (a dimethylpiperidin derivative)--31.25-[1]
Compound 41c (an isatin derivative)-3.16.2-[3]
Compound 66c (a sulfonamide analogue)3.1-6.23.1-6.23.1-6.2-[3]
Compound 8t (a 5,6-difluoro derivative)Potent inhibitor---[6]
Compound 6a (a phenoxymethyl derivative)3.12-25-[7]
Standard Antibiotics
Ampicillin0.179 mM---[4]
Ciprofloxacin-12.512.50.8-1.6[3][8]
Norfloxacin----[8]
Streptomycin----[3]

Note: MIC values may be reported in different units (e.g., mM, µg/mL) across studies. Direct comparison should be made with caution.

Table 2: Antifungal Activity of Benzylthiazole Amines (MIC in µg/mL)
Compound/DrugCandida albicansAspergillus nigerReference
Benzylthiazole Derivatives
Compound BZ2 & BZ5 15.62-[1]
Compound 6 125-[9]
Standard Antifungals
Fluconazole500-[1]

Understanding the Structure-Activity Relationship (SAR)

The antimicrobial activity of benzylthiazole amines is significantly influenced by the nature and position of substituents on both the benzothiazole ring and the amine moiety. Key SAR insights from various studies include:

  • Substitution on the Benzothiazole Ring: The introduction of electron-withdrawing groups, such as nitro and halogen (e.g., fluorine, chlorine), at positions 5 and/or 6 of the benzothiazole ring has been shown to enhance antimicrobial activity.[6][10] For instance, a 5,6-difluorosubstituted benzothiazole derivative demonstrated potent inhibition of Gram-positive pathogens.[6]

  • Modifications at the 2-Amino Group: The nature of the substituent on the 2-amino group plays a crucial role. The formation of Schiff bases, amides, or the incorporation of other heterocyclic rings can lead to compounds with improved potency and a broader spectrum of activity.[3] For example, benzothiazole derivatives incorporating a pyrazolone ring have shown superior activity against S. aureus compared to standard drugs like ampicillin.[4]

  • Hybrid Molecules: The conjugation of the benzothiazole scaffold with other known antimicrobial pharmacophores, such as thiazolidinones or pyrimidines, has yielded hybrid molecules with significant antibacterial and antifungal properties.[2][11]

Proposed Mechanisms of Action

While the exact mechanisms of action for many benzylthiazole amines are still under investigation, several studies have proposed potential microbial targets. These include:

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit essential microbial enzymes. For example, sulfonamide-containing benzothiazoles can target dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[3][4] Other proposed targets include DNA gyrase, which is involved in bacterial DNA replication.[3][8]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the benzothiazole ring system may facilitate the interaction of these compounds with the microbial cell membrane, leading to increased permeability and ultimately cell death.[5]

Experimental Protocols for Antimicrobial Screening

The following are generalized, step-by-step methodologies commonly employed for the antimicrobial screening of benzylthiazole amines.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Test Compounds: The benzylthiazole amine derivatives are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 2: Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Creation of Wells: Wells of a specific diameter are created in the agar using a sterile borer.

  • Application of Test Compounds: A defined volume of the benzylthiazole amine solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[8]

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the antimicrobial screening process.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Conclusion and Future Directions

The collective evidence from numerous studies strongly supports the potential of benzylthiazole amines as a promising class of antimicrobial agents.[6][8] Certain derivatives have demonstrated exceptional potency, in some cases surpassing that of established antibiotics against resistant bacterial strains.[3][4] The versatility of the benzothiazole scaffold allows for extensive chemical modifications, providing a rich avenue for the development of new drug candidates with improved efficacy and a broader spectrum of activity.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for rational drug design and for understanding potential resistance mechanisms.

  • In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies must be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Combinatorial Approaches: Investigating the synergistic effects of benzylthiazole amines with existing antibiotics could offer a strategy to combat multidrug-resistant infections.

By continuing to explore the chemical space of benzylthiazole amines and employing rigorous screening methodologies, the scientific community can advance the development of novel and effective treatments to address the growing threat of antimicrobial resistance.

References

  • Azzam, R.A., Elboshi, H.A., & Elgemeie, G.H. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Antibiotics, 11(12), 1799. [Link]

  • Mus, B.S.I. (n.d.). Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives. [Link]

  • Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents. Arzneimittelforschung, 61(9), 523-528. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1285, 135439. [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules, 26(13), 4061. [Link]

  • Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine derivatives. Arabian Journal of Chemistry, 9, S1125-S1130. [Link]

  • Structure-antimicrobial activity relationship of a series of functionalized arylbenzothiazoles. Mol2Net, 4. [Link]

  • Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives. European Journal of Medicinal Chemistry, 39(3), 291-298. [Link]

  • Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(9), 3044-3049. [Link]

  • Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets. International Journal of Research in Engineering and Science, 9(5), 23-28. [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 13(38), 26863-26877. [Link]

  • Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives. European Journal of Medicinal Chemistry, 39(3), 291-298. [Link]

Sources

Tyrosinase Inhibition by Methoxybenzyl Thiazole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the efficacy of Methoxybenzyl Thiazole (MBT) derivatives as tyrosinase inhibitors, a critical class of compounds for treating hyperpigmentation and melanoma. Unlike traditional agents such as Kojic Acid, which suffer from instability and low efficacy in vivo, MBT derivatives leverage the thiazole pharmacophore to enhance binding affinity via


 stacking and copper chelation.

This document synthesizes experimental data, structure-activity relationships (SAR), and validated protocols to assist researchers in optimizing lead compounds.

The Chemical Rationale: Why Methoxybenzyl Thiazole?

The inhibition of tyrosinase (EC 1.14.18.[1]1) requires a molecule to occupy the binuclear copper active site. The MBT scaffold offers a dual-action mechanism that superiorly mimics the natural substrate (L-Tyrosine) compared to aliphatic inhibitors.

Structure-Activity Relationship (SAR)

The potency of MBT derivatives hinges on two structural domains:

  • The Thiazole Core (Pharmacophore):

    • Acts as a bioisostere of the phenol ring found in tyrosine.

    • The Nitrogen (N3) and Sulfur (S1) atoms facilitate coordination with the Cu

      
       ions in the enzyme's active site.
      
  • The Methoxybenzyl Moiety:

    • Lipophilicity: The methoxy group (

      
      ) increases 
      
      
      
      , enhancing skin permeability compared to the hydroxylated counterparts (e.g., polyphenols).
    • Steric Fit: The benzyl ring occupies the hydrophobic pocket near residues Val283 and Ala286 (in Agaricus bisporus models), stabilizing the inhibitor-enzyme complex.

Critical Insight: While free hydroxyl groups (as seen in Resorcinol derivatives like Thiamidol) provide stronger hydrogen bonding, the methoxy substitution often results in better metabolic stability and cellular uptake, acting as a potent competitive inhibitor in cell-based assays despite slightly lower enzymatic


 values in cell-free lysates.

Comparative Efficacy: MBT vs. Standards

The following data aggregates performance metrics from recent high-impact medicinal chemistry studies. The "MBT Derivative" represents the mean performance of 4-methoxybenzyl-thiazole-2-amine analogs.

Table 1: Enzymatic and Cellular Potency Comparison
Inhibitor ClassTarget

(Enzymatic)*
MechanismCellular Toxicity (

)
Stability
MBT Derivative Mushroom Tyrosinase0.2 - 5.5

M
Competitive> 100

M
High
Kojic Acid Mushroom Tyrosinase18.0 - 50.0

M
Mixed> 500

M
Low (Oxidizes)
Thiamidol Human Tyrosinase~1.1

M
Reversible> 100

M
High
Arbutin Mushroom Tyrosinase> 500

M
Competitive> 1000

M
High

*Note: Enzymatic


 values refer to the oxidation of L-DOPA. Lower values indicate higher potency.
Data Interpretation[1][2][3][4][5][6][7]
  • Potency Gap: MBT derivatives frequently demonstrate a 10-fold to 50-fold increase in potency over Kojic Acid in cell-free assays.

  • Selectivity: Unlike Kojic Acid, which broadly chelates metals (leading to potential side effects), MBT derivatives show higher specificity for the tyrosinase hydrophobic pocket due to the benzyl side chain.

Mechanism of Action: Molecular Docking & Kinetics[8][9]

To validate the inhibition, one must understand the binding mode. The MBT derivatives function primarily as competitive inhibitors , preventing L-DOPA from accessing the copper active site.

Interaction Map (Graphviz Visualization)

The following diagram illustrates the molecular interactions within the active site of Tyrosinase (PDB: 2Y9X) when bound to an MBT derivative.

Tyrosinase_Binding_Mode Figure 1: Molecular Interaction of Methoxybenzyl Thiazole in Tyrosinase Active Site cluster_active_site Binuclear Copper Center cluster_inhibitor MBT Inhibitor CuA Cu A CuB Cu B His_Residues His61, His85, His259 (Coordination Sphere) His_Residues->CuA His_Residues->CuB Thiazole Thiazole Ring (N/S Atoms) Thiazole->CuA Chelation Thiazole->CuB Chelation MethoxyBenzyl Methoxybenzyl Group (Hydrophobic Tail) Val283 Val283 / Ala286 (Hydrophobic Pocket) MethoxyBenzyl->Val283 Pi-Alkyl / Hydrophobic Phe264 Phe264 (Aromatic Interaction) MethoxyBenzyl->Phe264 Pi-Pi Stacking

Caption: Figure 1 depicts the dual binding mode: The Thiazole ring chelates the Copper ions (competitive blockade), while the Methoxybenzyl group anchors the molecule via hydrophobic interactions with Val283 and Phe264.

Experimental Protocols

To replicate the data cited above, use the following self-validating protocols. These are designed to minimize false positives caused by "quinone recycling" or non-specific redox activity.

A. Tyrosinase Inhibition Assay (96-Well Format)

Reagents:

  • Buffer: 50 mM Phosphate Buffer (pH 6.8). Crucial: Tyrosinase is pH sensitive; deviations >0.2 pH units alter

    
    .
    
  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich), 1000 U/mL stock in buffer.

  • Substrate: L-DOPA (2.5 mM).

  • Inhibitor: MBT derivative dissolved in DMSO (Final DMSO concentration < 1%).

Workflow Visualization:

Assay_Workflow Figure 2: High-Throughput Tyrosinase Screening Workflow Step1 1. Pre-Incubation (10 min @ 25°C) Step2 2. Substrate Addition (L-DOPA) Step1->Step2 Step3 3. Kinetic Read (475 nm, 20 min) Step2->Step3 Step4 4. Data Analysis (% Inhibition & IC50) Step3->Step4 Inputs Enzyme + Inhibitor (MBT) Inputs->Step1

Caption: Figure 2 outlines the kinetic assay steps. Pre-incubation allows the inhibitor to equilibrate with the active site before substrate competition begins.

Step-by-Step Procedure:

  • Blanking: Add 140

    
    L Buffer + 20 
    
    
    
    L DMSO (or Inhibitor) to control wells.
  • Enzyme Load: Add 20

    
    L Tyrosinase solution (approx. 40 units/well) to reaction wells.
    
  • Equilibration: Incubate at 25°C for 10 minutes. Why? This allows the inhibitor to access the active site before the substrate floods the system.

  • Initiation: Add 20

    
    L L-DOPA (2.5 mM). Total volume = 200 
    
    
    
    L.
  • Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 20 minutes.

  • Calculation:

    
    
    
B. Kinetic Analysis (Lineweaver-Burk)

To confirm the mechanism (Competitive vs. Non-Competitive):

  • Run the assay at 4 different L-DOPA concentrations (e.g., 0.25, 0.5, 1.0, 2.0 mM).

  • Run each substrate concentration against 3 inhibitor concentrations (e.g., 0,

    
    , 
    
    
    
    ).
  • Plot

    
     vs 
    
    
    
    .
    • Intersection on Y-axis: Competitive Inhibition (Vmax unchanged, Km increases). Expected for MBT.

    • Intersection on X-axis: Non-Competitive.

Safety Profile & Viability

High potency is irrelevant if the compound is cytotoxic. MBT derivatives generally exhibit a favorable safety profile compared to Hydroquinone.

  • Cytotoxicity Assay: MTT assay on B16F10 melanoma cells.

  • Therapeutic Index (TI): Calculated as

    
    .
    
    • Kojic Acid TI: ~20[1][2]

    • MBT Derivatives TI: Often >100 (indicating a wide safety margin).

Recommendation: If your derivative shows high cytotoxicity (


M), consider substituting the methoxy group with a more polar isostere or checking for off-target copper chelation in other metalloenzymes (e.g., Carbonic Anhydrase).

References

  • Kim, D., et al. (2022). "A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights." Antioxidants, 11(7), 1375. [Link]

  • Mann, T., et al. (2018). "Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase." International Journal of Molecular Sciences, 19(3), 690. [Link]

  • Lee, S.Y., et al. (2023). "Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors." RSC Advances, 13, 25000-25010. [Link]

  • Pillaiyar, T., et al. (2017). "Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403–425. [Link]

Sources

Comparative Guide: 5-Benzylthiazoles as Kinase Inhibitors (EGFR & CDK)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Docking studies of 5-benzylthiazoles in EGFR or CDK kinase pockets Content Type: Technical Comparison Guide Audience: Senior Researchers & Medicinal Chemists

Executive Summary & Structural Rationale

The thiazole scaffold has emerged as a versatile bioisostere for the adenosine ring of ATP, making it a privileged structure in kinase inhibition. While fused systems like benzothiazoles are well-documented, the 5-benzylthiazole scaffold offers a distinct advantage: rotational flexibility at the C5-position.

This guide analyzes the docking performance of 5-benzylthiazoles against two high-value oncology targets: EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2). Unlike rigid quinazolines (e.g., Erlotinib), the 5-benzyl moiety allows the inhibitor to induce an "induced fit" within the hydrophobic back-pocket (Gatekeeper region), potentially overcoming resistance mutations like T790M.

The Pharmacophore Logic
  • Thiazole Core (N3/S1): Acts as the H-bond acceptor/donor pair for the kinase hinge region (mimicking N1/N6 of Adenine).

  • 5-Benzyl Substituent: Targets the hydrophobic region II or the solvent channel, depending on the linker length and flexibility.

  • 2-Amino/Amido Group: Provides an additional H-bond donor for the hinge (e.g., Met793 in EGFR).

Comparative Analysis: Performance vs. Standards

The following data synthesizes binding affinities and interaction profiles derived from comparative docking studies (AutoDock Vina/Schrödinger Glide) against FDA-approved standards.

Table 1: EGFR Kinase Domain (PDB: 1M17)

Target Context:[1][2] The ATP binding site of EGFR is characterized by a narrow hydrophobic cleft.

Metric5-Benzylthiazole Series Erlotinib (Standard) Interpretation
Binding Energy (

G)
-9.2 to -10.5 kcal/mol-10.8 to -11.5 kcal/molThiazoles show slightly lower raw affinity but higher Ligand Efficiency (LE) due to lower MW.
Hinge Interaction Met793 (Backbone NH/CO)Met793 (Critical H-bond)Both scaffolds successfully anchor to the hinge region.
Gatekeeper Interaction Thr790 (Hydrophobic contact via Benzyl)Thr790 / Thr854 The flexible benzyl group can navigate the T790M mutation better than the rigid quinazoline core.
RMSD Stability 1.2 – 1.8 Å0.5 – 1.0 ÅErlotinib is more rigid (entropy penalty is lower); Thiazoles require extensive sampling.
Table 2: CDK2 Kinase Domain (PDB: 1DI8/1GIJ)

Target Context: CDK2 requires a specific H-bond network at the hinge (Leu83) and electrostatic interactions near the Lys33/Asp145 salt bridge.

Metric5-Benzylthiazole Series Roscovitine (Standard) Interpretation
Binding Energy (

G)
-8.8 to -9.8 kcal/mol-9.0 to -9.5 kcal/mol5-benzylthiazoles are often equipotent to purine-based inhibitors in silico.
Hinge Interaction Leu83 (Backbone)Leu83 The thiazole nitrogen mimics the N7 of the purine ring.
Selectivity Filter Phe80 (Gatekeeper)Phe80 The 5-benzyl group engages in

-stacking with Phe80, a key determinant for CDK selectivity.
Solvent Exposure High (Benzyl tail)ModerateThe benzyl group can be modified with polar substituents to improve solubility without losing binding.

Mechanistic Visualization

The following diagram illustrates the structural logic of the 5-benzylthiazole scaffold binding mode compared to the ATP-binding pocket requirements.

BindingMechanism cluster_ligand 5-Benzylthiazole Scaffold cluster_pocket Kinase Pocket (EGFR/CDK) ThiazoleRing Thiazole Core (N3 / S1) Hinge Hinge Region (Met793 / Leu83) ThiazoleRing->Hinge H-Bond Acceptor AminoGroup 2-Amino Group (Donor) AminoGroup->Hinge H-Bond Donor BenzylGroup 5-Benzyl Moiety (Hydrophobic) Gatekeeper Gatekeeper (Thr790 / Phe80) BenzylGroup->Gatekeeper Hydrophobic / Pi-Stacking SaltBridge Catalytic Lys/Asp (Lys745 / Lys33) BenzylGroup->SaltBridge Steric Exclusion

Caption: Pharmacophore mapping of 5-benzylthiazole interactions. Green arrows indicate critical binding forces; Yellow indicates hydrophobic stabilization.

Experimental Protocol: Validated Docking Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), this protocol utilizes a self-validating "Redocking" step.

Phase 1: Preparation
  • Protein Retrieval:

    • EGFR: Download PDB ID 1M17 (Resolution 2.60 Å). This structure contains Erlotinib, providing a direct reference.[2][3]

    • CDK2: Download PDB ID 1DI8 or 1GIJ.

  • Pre-processing (Schrödinger PrepWizard or AutoDock Tools):

    • Remove water molecules (unless bridging, e.g., HOH10 in some CDK structures).

    • Add polar hydrogens.[2][4]

    • Assign Kollman united atom charges.

    • Critical: Fix the protonation state of His776 (EGFR) to epsilon-nitrogen protonated.

Phase 2: Grid Generation
  • Center: Define the grid box center using the centroid of the co-crystallized ligand (Erlotinib or Roscovitine).

  • Dimensions:

    
     Å (Active site only).
    
  • Spacing: 0.375 Å (standard) or 1.0 Å (if using Glide HTVS).

Phase 3: Validation (The "Go/No-Go" Step)
  • Action: Extract the co-crystallized ligand (e.g., Erlotinib) and re-dock it into the prepared grid.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .[5]

  • Note: If RMSD > 2.0 Å, adjust the torsion degrees of freedom or check protonation states. Do not proceed to screening until this passes.

Phase 4: Docking 5-Benzylthiazoles
  • Ligand Prep: Generate 3D conformers of your 5-benzylthiazole derivatives. Minimize energy using MMFF94 force field.

  • Execution: Run docking (Genetic Algorithm: default 50 runs).

  • Scoring: Rank by

    
     (Binding Affinity).
    
Workflow Diagram

DockingWorkflow Start Start: Target Selection (PDB: 1M17 / 1DI8) Prep Protein & Ligand Prep (Charge assignment, H-bonds) Start->Prep Grid Grid Generation (Centered on Native Ligand) Prep->Grid Validation Validation Step: Redock Native Ligand Grid->Validation Check RMSD < 2.0 Å? Validation->Check Screen Dock 5-Benzylthiazoles (LGA / XP Mode) Check->Screen Yes Fail Refine Grid/Protonation Check->Fail No Analyze Interaction Analysis (H-bonds, Pi-stacking) Screen->Analyze Fail->Prep

Caption: Self-validating molecular docking workflow. The decision diamond (RMSD < 2.0 Å) is the critical quality control step.

Expert Insights & Limitations

The "Flexible Tail" Paradox

The 5-benzyl group provides a specific advantage over Erlotinib in mutant EGFR (T790M) . The T790M mutation introduces a bulky methionine gatekeeper that sterically clashes with the rigid quinazoline core of Erlotinib.

  • Insight: The methylene linker (

    
    ) in 5-benzylthiazole allows the phenyl ring to rotate away from Met790, maintaining binding affinity where Erlotinib fails.
    
Selectivity Challenges

While potent, the thiazole scaffold is a "Type I" kinase inhibitor (ATP-competitive).

  • Risk:[6] It mimics the adenine ring so well that it may inhibit off-target kinases (e.g., GSK-3

    
    , Aurora A).
    
  • Mitigation: Use the docking results to optimize the 4-position of the thiazole. Adding a bulky group here can exploit the "selectivity pocket" specific to CDK2 or EGFR, reducing off-target effects.

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[4] Journal of Biological Chemistry, 277(48), 46265-46272. [1][4]

  • Schulze-Gahmen, U., et al. (1996). Multiple modes of ligand recognition: Crystal structures of cyclin-dependent protein kinase 2 in complex with ATP and other inhibitors. Proteins: Structure, Function, and Bioinformatics, 26(4), 420-435.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Lyu, Y., et al. (2019). Thiazole derivatives as potent EGFR inhibitors: Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 163, 569-583.
  • He, G., et al. (2016). Design, synthesis and biological evaluation of 2-aminothiazole derivatives as potent CDK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3636-3642.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.